molecular formula C9H6Cl2N2OS2 B2569306 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol CAS No. 67365-93-9

5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol

Cat. No.: B2569306
CAS No.: 67365-93-9
M. Wt: 293.18
InChI Key: ZEVRVGVDJKPWFO-UHFFFAOYSA-N
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Description

5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol is a synthetic small molecule based on the versatile 1,3,4-thiadiazole heterocyclic scaffold, a structure of significant interest in medicinal chemistry for its diverse biological activities . The 1,3,4-thiadiazole core is known to exhibit strong aromaticity, which contributes to great in vivo stability and low toxicity in higher vertebrates . Furthermore, derivatives of this scaffold can exhibit mesoionic properties, which allow them to remain neutral and cross cellular membranes efficiently, leading to good cell permeability and bioavailability . The specific molecular structure of this compound, characterized by X-ray crystallography, reveals a central imidazo/thiadiazole residue that is nearly coplanar, with the dichlorophenoxymethyl substituent introducing a specific three-dimensional geometry that influences its supramolecular interactions . The presence of the =N-C-S- moiety within the thiadiazole ring and the 2-thiol group are often associated with its biological activity, serving as key pharmacophoric elements . The 2,4-dichlorophenoxy moiety is a common feature in bioactive molecules and can enhance lipophilicity, potentially impacting the compound's interaction with biological membranes and receptors . Primary Research Applications and Value: • Antimicrobial Research: Compounds featuring the 1,3,4-thiadiazole scaffold have demonstrated a broad spectrum of pharmacological activities, including significant antimicrobial properties against various Gram-positive and Gram-negative bacteria . This makes them valuable lead compounds in the search for new agents to address growing antibiotic resistance . • Anticancer and Cytostatic Research: The 1,3,4-thiadiazole nucleus is established to possess cytostatic properties . Related molecules have shown promising cytotoxic effects on human lung adenocarcinoma and rat glioma cell lines in vitro, suggesting potential for investigations into novel anticancer therapeutics . • Enzyme Inhibition Studies: The thiadiazole scaffold is a known pharmacophore for inhibiting enzymes like carbonic anhydrase . The reactivity of the thiol group allows for potential interactions with the active sites of various enzymes, including matrix metalloproteinases (MMPs), which are important targets in cancer and inflammation research . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers are responsible for handling this compound in accordance with all applicable local and international regulations.

Properties

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2OS2/c10-5-1-2-7(6(11)3-5)14-4-8-12-13-9(15)16-8/h1-3H,4H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVRVGVDJKPWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 2,4-dichlorophenol with a suitable thiadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while nucleophilic substitution can result in various substituted thiadiazole derivatives .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development:

  • Antimicrobial Activity : Studies have shown that derivatives of 1,3,4-thiadiazole, including those with the dichlorophenoxy group, possess significant antimicrobial properties against various pathogens. For instance, certain derivatives have demonstrated notable inhibitory effects against Pseudomonas aeruginosa, a common Gram-negative bacterium .
  • Anticancer Properties : Research indicates that thiadiazole derivatives can exhibit cytotoxic effects against cancer cell lines. In vitro studies have compared these compounds to standard chemotherapy agents like cisplatin and found promising results in inhibiting human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines . The molecular docking studies suggest that these compounds interact effectively with key enzymes involved in cancer cell proliferation.
  • Anti-inflammatory Effects : Some studies have reported anti-inflammatory activities associated with thiadiazole derivatives. These compounds have been evaluated for their analgesic effects and gastrointestinal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .

Case Studies and Research Findings

Several case studies highlight the efficacy and potential applications of this compound:

  • Case Study 1 : A recent study synthesized various thiadiazole derivatives and tested their antimicrobial activity against multiple bacterial strains. The results indicated that certain derivatives exhibited inhibition zones greater than 19 mm against Pseudomonas aeruginosa, suggesting strong antimicrobial potential .
  • Case Study 2 : In a comparative study on anticancer activity, researchers synthesized several thiadiazole-based compounds and evaluated their effects on HepG-2 and A-549 cell lines. The most potent compound showed a significant reduction in cell viability compared to controls, indicating its potential as an anticancer agent .

Agrochemical Applications

In addition to pharmaceutical applications, 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol has potential uses in agriculture as a herbicide. Its structure allows it to interact with specific plant growth pathways, providing effective weed control while minimizing harm to crops .

Mechanism of Action

The mechanism of action of 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiadiazole ring and dichlorophenoxy group contribute to its reactivity and ability to interact with biological molecules. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Bioactivity/Applications Key Differences vs. Target Compound Reference
5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine 5-(2,4-dichlorophenyl), 2-NH₂ Antimicrobial, precursor for drug design Amino group (-NH₂) replaces thiol (-SH); reduced redox activity
5-(2-Nitrophenyl)-1,3,4-thiadiazole-2-thiol 5-(2-nitrophenyl), 2-SH Antibacterial (Gram-positive bacteria) Nitro group increases electron deficiency, enhancing antibacterial potency
5-[4-(Diethylamino)phenyl]-1,3,4-oxadiazole-2-thiol Oxadiazole core, diethylamino substituent Antioxidant, enzyme inhibition Oxadiazole vs. thiadiazole core; altered ring electronics
5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole 1,2,3-thiadiazole core, 3,4-dichlorophenyl Unknown (structural studies) Different thiadiazole isomer; methyl group affects steric bulk
5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol 4-fluorobenzylamino, 2-SH Potential CNS targeting Fluorine substitution improves metabolic stability; benzylamino group alters solubility

Key Observations:

Electron-Withdrawing Groups: The 2,4-dichlorophenoxy group in the target compound enhances lipophilicity and membrane permeability compared to analogues with nitro or amino groups . This may improve bioavailability in hydrophobic environments.

Thiol vs. Amino Substituents: The thiol (-SH) group in the target compound enables disulfide bond formation and redox activity, distinguishing it from amino-substituted derivatives (e.g., 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine), which are more suited for hydrogen bonding in receptor interactions .

Antibacterial Activity:

  • Target Compound: While direct data are unavailable, structurally similar 5-(2-nitrophenyl)-1,3,4-thiadiazole-2-thiol exhibits potent activity against Staphylococcus aureus (MIC: 8 µg/mL) due to nitro group-mediated DNA gyrase inhibition . The dichlorophenoxy group in the target compound may further enhance penetration into bacterial membranes.
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol : Shows moderate activity against E. coli (MIC: 32 µg/mL), suggesting chloro substituents at specific positions are critical for Gram-negative targeting .

Antioxidant Potential:

  • 5-Substituted-1,3,4-thiadiazole-2-thiols: Derivatives with electron-donating groups (e.g., methoxy) demonstrate superior radical scavenging (IC₅₀: 12 µM in DPPH assay) compared to electron-withdrawing substituents like chlorine. The target compound’s dichlorophenoxy group may limit antioxidant efficacy but improve stability .

Biological Activity

5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H6Cl2N2OS2C_9H_6Cl_2N_2OS_2. The structure features a thiadiazole ring substituted with a dichlorophenoxy group, which is significant for its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole moiety exhibit significant activity against various bacterial strains and fungi.

CompoundBacterial StrainZone of Inhibition (mm)MIC (μg/mL)
This compoundE. coli15-1962.5
Derivative 8dA. niger-32-42
Derivative 12cB. cereus-32.6

The presence of halogen substituents on the phenyl ring enhances antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. The cytotoxic effects of these compounds are often evaluated using various cancer cell lines.

CompoundCell LineIC50 (μg/mL)
Compound 22MCF-7 (breast cancer)0.28
Compound 22A549 (lung carcinoma)0.52
Compound 19SK-MEL-2 (melanoma)4.27

Research indicates that substituents on the thiadiazole ring significantly influence cytotoxicity. For example, compounds with electron-donating groups at specific positions on the phenyl ring show enhanced activity .

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have also been investigated. In a study evaluating various derivatives using maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) models:

CompoundTest MethodDose (mg/kg)Protection (%)
Thiadiazole derivative AMES10066.67
Thiadiazole derivative BPTZ10080

These findings suggest that certain thiadiazole derivatives can effectively provide protection against seizures without significant toxicity .

Study on Antimicrobial Properties

A recent study highlighted the efficacy of a series of thiadiazole derivatives against Pseudomonas aeruginosa, demonstrating that modifications to the thiadiazole core can lead to enhanced antimicrobial properties. The most active compound exhibited a MIC lower than that of standard antibiotics .

Investigation of Anticancer Effects

Another investigation into the anticancer effects of thiadiazoles revealed that specific substitutions on the C-5 position of the thiadiazole ring significantly impacted cytotoxic activity against various cancer cell lines . Molecular docking studies indicated strong interactions with tubulin, suggesting a potential mechanism for their anticancer effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol, and how can reaction conditions be standardized to improve yield and purity?

  • Methodology : The compound is synthesized via cyclocondensation of hydrazide derivatives with carbon disulfide or nucleophilic substitution of thiol intermediates. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide with DMSO or POCl₃ under controlled pH (8–9) yields thiadiazole derivatives. Optimize reaction time (e.g., 18 hours for cyclization) and solvent systems (e.g., DMSO/water mixtures) to enhance purity .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodology : Use a combination of:

  • ¹H-NMR to identify proton environments (e.g., SH peaks at δ 10.04 ppm in DMSO-d₆) .
  • IR spectroscopy to confirm thiol (-SH) and thiadiazole ring vibrations .
  • Elemental analysis to validate stoichiometry (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
  • Single-crystal X-ray diffraction for unambiguous structural confirmation .

Q. What are the key physicochemical properties (e.g., solubility, thermal stability) of this compound that influence its handling in laboratory settings?

  • Methodology :

  • Melting point : Determine via differential scanning calorimetry (DSC); similar thiadiazoles show m.p. ranges of 141–244°C, depending on substituents .
  • Solubility : Test in polar (DMSO, ethanol) and nonpolar solvents; thiol-containing derivatives often exhibit limited aqueous solubility but dissolve in DMSO for biological assays .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (typically >200°C for thiadiazoles) .

Advanced Research Questions

Q. How does the electronic environment of the 1,3,4-thiadiazole core affect the reactivity of the thiol group in cross-coupling or functionalization reactions?

  • Methodology : The electron-withdrawing thiadiazole ring polarizes the thiol group, enhancing its nucleophilicity. Use density functional theory (DFT) calculations to map electron density distribution. Experimentally, compare reactivity in Suzuki-Miyaura couplings using Pd catalysts, noting higher yields with electron-deficient aryl boronic acids .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodology :

  • Pharmacokinetic profiling : Measure bioavailability and metabolic stability using LC-MS/MS to identify rapid clearance or poor absorption .
  • Metabolite identification : Incubate the compound with liver microsomes to detect oxidative metabolites (e.g., sulfoxide derivatives) that may reduce efficacy in vivo .

Q. How can computational methods (e.g., DFT, molecular docking) predict and optimize the interaction of this compound with biological targets such as enzymes or receptors?

  • Methodology :

  • Molecular docking : Simulate binding to antimicrobial targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Adjust substituents on the dichlorophenoxy group to improve hydrogen-bonding interactions .
  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with antibacterial activity .

Q. What are the mechanistic pathways for degradation or metabolic transformation of this compound under physiological or environmental conditions?

  • Methodology :

  • Hydrolytic degradation : Monitor pH-dependent stability (e.g., thiol oxidation to disulfides in alkaline conditions) using UV-Vis spectroscopy .
  • Photodegradation : Expose to UV light and analyze breakdown products via HPLC-MS, identifying chlorine loss or ring-opening products .

Q. How do structural modifications (e.g., halogen substitution, side-chain variations) impact the compound's bioactivity and selectivity?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Replace 2,4-dichlorophenoxy with 4-methoxyphenyl or fluorophenyl groups. Assess antimicrobial IC₅₀ shifts; chloro-substituted analogs typically show 2–5x higher potency due to enhanced lipophilicity .
  • Side-chain elongation : Introduce alkyl spacers between the thiadiazole and phenoxy groups to evaluate effects on membrane permeability (e.g., logP changes via shake-flask method) .

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